molecular formula C18H24O2 B569550 (5β)-Estr-1-ene-3,17-dione CAS No. 101469-27-6

(5β)-Estr-1-ene-3,17-dione

Cat. No. B569550
CAS RN: 101469-27-6
M. Wt: 272.388
InChI Key: RQGGPWBODAZZPE-ARAASWILSA-N
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Description

“(5β)-Estr-1-ene-3,17-dione” is a steroid compound. Steroids are a type of organic compound made up of four rings arranged in a specific molecular configuration . They are known to favor the development of masculine characteristics and also show profound effects on scalp and body hair in humans .


Synthesis Analysis

The synthesis of similar compounds involves complex biochemical processes. For instance, the CYP302A1 gene plays a critical role in the synthesis of ecdysone in insects . Another study mentions an improved synthesis of the (22 R )- and (22 S )-epimers of 3α,7α,12α,22-tetrahydroxy-5β-cholan-24-oic acid and 3α,7α,22-trihydroxy-5β-cholan-24-oic acid from cholic acid (CA) and chenodeoxycholic acid (CDCA), respectively .


Molecular Structure Analysis

The detailed structure of similar compounds has been established by X-ray analysis . This reveals the presence of four fused rings with specific orientations of hydroxy groups and other atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry has been used for the analysis of lipids from a variety of classes . Ecdysteroids, which are polyhydroxylated sterols, have been isolated from natural sources and their semi-synthetic analogs obtained as a result of various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse. For instance, the control of physicochemical properties is directly related to the notion of “compound quality” .

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely. For instance, the safety data sheet for 5β-Dutasteride provides detailed information on its potential hazards, first aid measures, firefighting measures, and accidental release measures .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their biological functions in insects and beyond . There is also potential for the development of new methods for distinguishing the faecal signatures of a wide range of animals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5β)-Estr-1-ene-3,17-dione involves the conversion of a starting material to an intermediate compound, which is then transformed into the final product through a series of reactions. The key steps in the synthesis pathway include oxidation, reduction, and dehydration reactions.", "Starting Materials": [ "Estrone", "Acetic anhydride", "Sodium acetate", "Chromium trioxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Estrone is dissolved in acetic anhydride and heated with a catalytic amount of sodium acetate to form estrone acetate.", "Step 2: The estrone acetate is then oxidized using chromium trioxide in acetic acid to form estrone-3-acetate.", "Step 3: The estrone-3-acetate is reduced using sodium borohydride in methanol to form (5β)-androstan-3β-ol-17-one.", "Step 4: The (5β)-androstan-3β-ol-17-one is oxidized using chromium trioxide in acetic acid to form (5β)-androstan-3,17-dione.", "Step 5: The (5β)-androstan-3,17-dione is then dehydrated using hydrochloric acid in ethanol to form (5β)-Estr-1-ene-3,17-dione." ] }

CAS RN

101469-27-6

Product Name

(5β)-Estr-1-ene-3,17-dione

Molecular Formula

C18H24O2

Molecular Weight

272.388

IUPAC Name

(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1

InChI Key

RQGGPWBODAZZPE-ARAASWILSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4

Origin of Product

United States

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